3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-4-yl group and a 4-nitrobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridin-4-yl halide and a suitable palladium catalyst.
Attachment of the 4-Nitrobenzylthio Group: The 4-nitrobenzylthio group can be attached through a nucleophilic substitution reaction, where a 4-nitrobenzyl halide reacts with a thiol derivative of the pyridazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides, amines, and alcohols.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Mechanism of Action
The mechanism of action of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyridazine and pyridin-4-yl groups can facilitate binding to specific molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
3-((4-Nitrobenzyl)thio)-6-(pyridin-3-yl)pyridazine: Similar structure but with the pyridinyl group at a different position.
3-((4-Nitrobenzyl)thio)-6-(pyridin-2-yl)pyridazine: Similar structure but with the pyridinyl group at a different position.
3-((4-Nitrobenzyl)thio)-6-(phenyl)pyridazine: Similar structure but with a phenyl group instead of a pyridinyl group.
Uniqueness
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding properties and reactivity. The presence of the 4-nitrobenzylthio group also imparts distinct electronic and steric characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-3-1-12(2-4-14)11-23-16-6-5-15(18-19-16)13-7-9-17-10-8-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNZSVPWOATOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=NC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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